molecular formula C13H13Br B14668615 1-Bromo-2-(propan-2-yl)naphthalene CAS No. 39071-01-7

1-Bromo-2-(propan-2-yl)naphthalene

Cat. No.: B14668615
CAS No.: 39071-01-7
M. Wt: 249.15 g/mol
InChI Key: RBRMJXYHTDQQTM-UHFFFAOYSA-N
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Description

1-Bromo-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropyl group is substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(propan-2-yl)naphthalene can be synthesized through the bromination of 2-(propan-2-yl)naphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Magnesium (Mg): Used in the formation of Grignard reagents.

    Lithium (Li): Used in the formation of organolithium compounds.

Major Products Formed

    Nitriles: Formed through substitution reactions with cyanide.

    Grignard Reagents: Formed through reactions with magnesium.

    Organolithium Compounds: Formed through reactions with lithium.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(propan-2-yl)naphthalene involves its reactivity as an aryl bromide. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(propan-2-yl)naphthalene is unique due to the presence of both a bromine atom and an isopropyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

39071-01-7

Molecular Formula

C13H13Br

Molecular Weight

249.15 g/mol

IUPAC Name

1-bromo-2-propan-2-ylnaphthalene

InChI

InChI=1S/C13H13Br/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,1-2H3

InChI Key

RBRMJXYHTDQQTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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